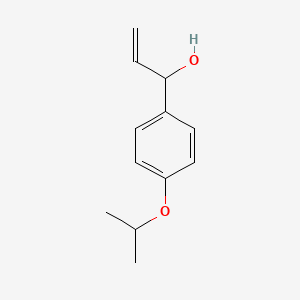
1-(4-Isopropoxyphenyl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isopropoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C12H16O2 It is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropoxyphenyl)prop-2-en-1-ol typically involves the following steps:
Hydroxyl Protection: The hydroxyl group of the starting material, such as p-methyl phenol, is protected to prevent unwanted reactions.
Bromine Substitution: The protected hydroxyl group undergoes bromine substitution to introduce a bromine atom.
Etherification: The brominated intermediate is then subjected to etherification using isopropyl alcohol to form the isopropoxy group.
Deprotection: Finally, the protecting group is removed to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to enhance reaction efficiency and selectivity .
化学反応の分析
Types of Reactions
1-(4-Isopropoxyphenyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
科学的研究の応用
1-(4-Isopropoxyphenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Isopropoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
1-(4-Chloro-2-isopropoxyphenyl)prop-2-en-1-ol: This compound has a similar structure but with a chlorine atom instead of a hydrogen atom on the phenyl ring.
1-(4-Methoxyphenyl)prop-2-en-1-ol: This compound features a methoxy group instead of an isopropoxy group.
Uniqueness
1-(4-Isopropoxyphenyl)prop-2-en-1-ol is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
1-(4-propan-2-yloxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H16O2/c1-4-12(13)10-5-7-11(8-6-10)14-9(2)3/h4-9,12-13H,1H2,2-3H3 |
InChIキー |
DXYIPIWHGDKROG-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


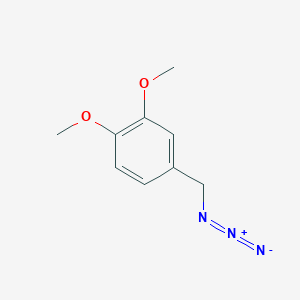

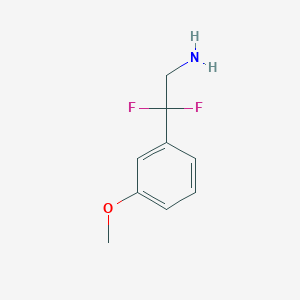
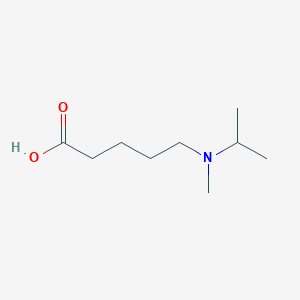
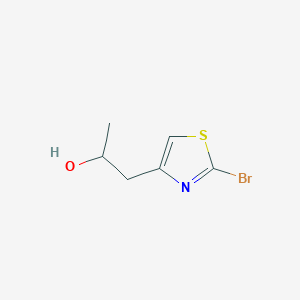

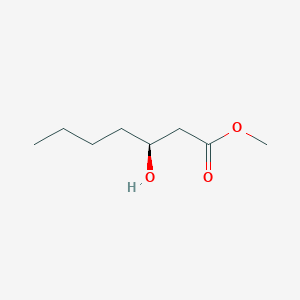
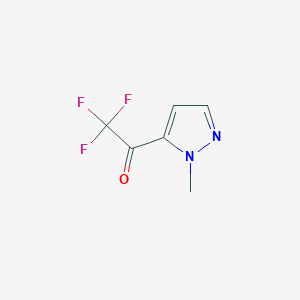
![2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B15321725.png)
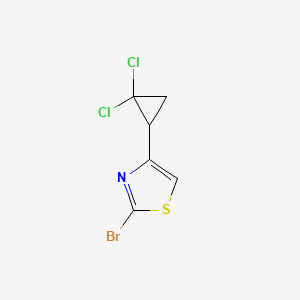
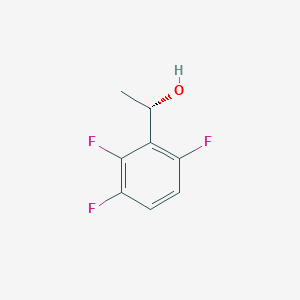
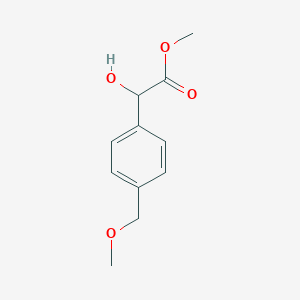
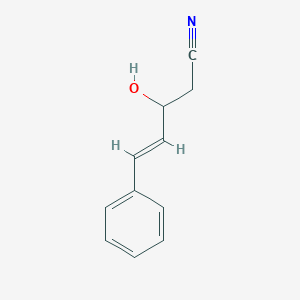
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B15321740.png)
